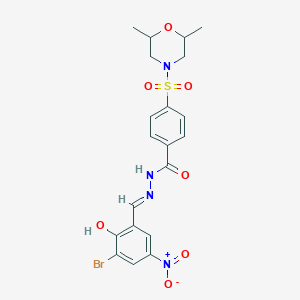
(E)-N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzylidene group, a bromine atom, a nitro group, and a morpholino sulfonyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide typically involves a multi-step process:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with hydrazine to form the corresponding benzylidene hydrazone.
Sulfonylation: The benzylidene hydrazone is then reacted with 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl chloride under basic conditions to introduce the sulfonyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-bromo-2-oxo-5-nitrobenzylidene derivatives.
Reduction: Formation of 3-bromo-2-hydroxy-5-aminobenzylidene derivatives.
Substitution: Formation of 3-substituted-2-hydroxy-5-nitrobenzylidene derivatives.
Scientific Research Applications
(E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
(E)-N’-(3-bromo-2-hydroxybenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide: Lacks the nitro group, which may affect its reactivity and biological activity.
(E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((morpholino)sulfonyl)benzohydrazide: Lacks the dimethyl groups on the morpholino ring, potentially altering its chemical properties.
Uniqueness
The presence of the nitro group and the dimethylmorpholino sulfonyl group in (E)-N’-(3-bromo-2-hydroxy-5-nitrobenzylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O7S/c1-12-10-24(11-13(2)32-12)33(30,31)17-5-3-14(4-6-17)20(27)23-22-9-15-7-16(25(28)29)8-18(21)19(15)26/h3-9,12-13,26H,10-11H2,1-2H3,(H,23,27)/b22-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFYTQOYPDKKTN-LSFURLLWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[1-(3-Methylbenzoyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2628648.png)
![N-(7-Oxo-6-azaspiro[3.4]octan-2-yl)but-2-ynamide](/img/structure/B2628649.png)
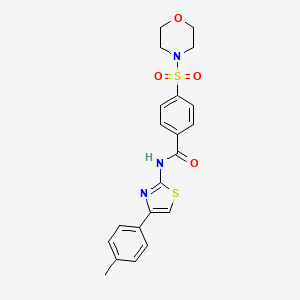
![{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B2628652.png)
![ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2628653.png)
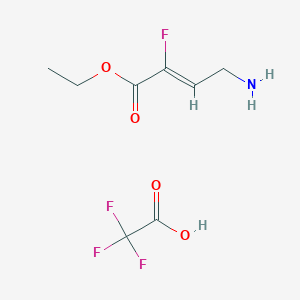
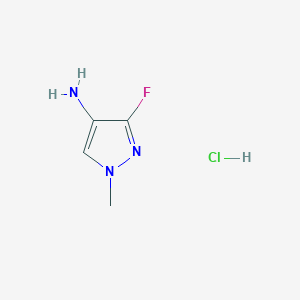

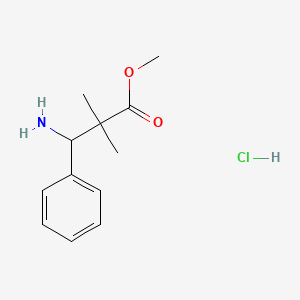
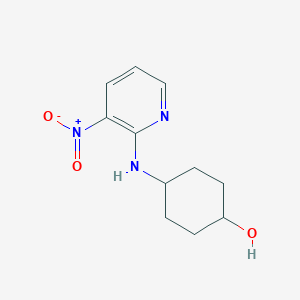
![N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-2-chlorobenzamide](/img/structure/B2628667.png)
![6-Tert-butyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2628668.png)
![5-[3-(Chloromethyl)-1-bicyclo[1.1.1]pentanyl]-1,3-benzodioxole](/img/structure/B2628670.png)
